molecular formula C11H10O2 B15160511 2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- CAS No. 680620-51-3

2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)-

Cat. No.: B15160511
CAS No.: 680620-51-3
M. Wt: 174.20 g/mol
InChI Key: GSEZSEIIGWHTQM-SECBINFHSA-N
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Description

2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a hydroxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- can be achieved through several methods. One common approach involves the condensation of aromatic α-diketones with acetone derivatives in the presence of a base such as sodium hydroxide in methanol. This method typically involves refluxing the reaction mixture and isolating the product by precipitation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are substituted phenyl derivatives.

Scientific Research Applications

2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can affect enzyme activity and protein function, making this compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

680620-51-3

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(4S)-4-hydroxy-2-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C11H10O2/c12-9-6-10(11(13)7-9)8-4-2-1-3-5-8/h1-6,9,12H,7H2/t9-/m1/s1

InChI Key

GSEZSEIIGWHTQM-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](C=C(C1=O)C2=CC=CC=C2)O

Canonical SMILES

C1C(C=C(C1=O)C2=CC=CC=C2)O

Origin of Product

United States

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